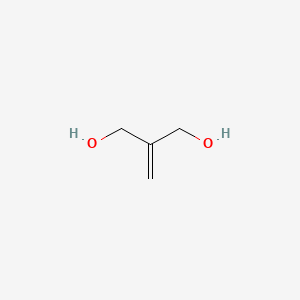

2-Methylene-1,3-propanediol

Description

The exact mass of the compound 2-Methylenepropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylidenepropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(2-5)3-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFYKITVXPZLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063055 | |

| Record name | 1,3-Propanediol, 2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3513-81-3 | |

| Record name | 2-Methylene-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3513-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003513813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylenepropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylene-1,3-propanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVG2NNQ7K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methylene-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylene-1,3-propanediol, also known as isobutylene (B52900) glycol, is a diol with the chemical formula C4H8O2. Its unique structure, featuring a methylene (B1212753) group, makes it a valuable building block in various chemical syntheses. This technical guide provides a comprehensive overview of the known physical properties of this compound, intended for use by researchers, scientists, and professionals in drug development and materials science.

Molecular and Physical Properties

A summary of the key physical and molecular properties of this compound is presented in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note that while many physical constants are well-documented, a definitive experimental melting point for this compound is not consistently reported in the literature. The values often cited belong to its structural isomer, 2-Methyl-1,3-propanediol.

| Property | Value | Source(s) |

| Molecular Formula | C4H8O2 | [1] |

| Molecular Weight | 88.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow, clear liquid | |

| Boiling Point | 93-95 °C at 2 mmHg | [1][2] |

| Density | 1.081 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.473 | [1][2] |

| Flash Point | 110 °C (closed cup) | [2] |

| Melting Point | Not definitively reported for this compound. The related compound, 2-Methyl-1,3-propanediol, has a reported melting point of -54 °C or -91 °C. | [3][4][5] |

Solubility Profile

This compound is expected to be soluble in water and other polar organic solvents due to the presence of two hydroxyl groups. While comprehensive quantitative solubility data is limited, its miscibility with alcohols is noted.[3] The related compound, 2-Methyl-1,3-propanediol, is reported to be soluble in water.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard methodologies for determining the physical constants of liquid compounds are applicable.

Boiling Point Determination (Micro-method)

The boiling point of a small sample of this compound can be determined using a micro-boiling point apparatus or a Thiele tube.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed, open end down, into the test tube.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

This procedure should be conducted under reduced pressure (e.g., 2 mmHg) to align with the reported literature values.

Density Measurement

The density of this compound can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer of a known volume

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with this compound, ensuring no air bubbles are present, and placed in a water bath at a constant temperature (e.g., 25 °C) until thermal equilibrium is reached.

-

The pycnometer is removed from the bath, carefully dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Synthesis Workflow

This compound can be synthesized via several routes. A common laboratory-scale synthesis involves the hydrolysis of this compound diacetate.

Conclusion

This technical guide provides a summary of the key physical properties of this compound based on available data. While several physical constants are well-established, further experimental investigation is required to definitively determine its melting point and to establish a comprehensive solubility profile in a wider range of solvents. The provided experimental protocols offer standard methods for characterizing this compound in a laboratory setting. The synthesis workflow diagram illustrates a common preparative route. This information is intended to be a valuable resource for scientists and researchers working with this versatile chemical compound.

References

Spectroscopic Profile of 2-Methylene-1,3-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylene-1,3-propanediol, a valuable building block in organic synthesis. Due to the limited availability of publicly accessible, detailed quantitative spectral data, this document focuses on the interpretation of expected spectral features and provides generalized experimental protocols. The information herein is intended to guide researchers in the analysis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound (C₄H₈O₂), both ¹H and ¹³C NMR provide key insights into its unique olefinic and diol functionalities.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.1 | Singlet | 2H | =CH₂ (vinylic protons) |

| ~4.2 | Singlet | 4H | -CH₂-OH (methylene protons adjacent to hydroxyl groups) |

| ~2.5 (broad) | Singlet | 2H | -OH (hydroxyl protons) |

Note: The chemical shift of the hydroxyl protons can vary depending on the solvent, concentration, and temperature. The solvent is commonly CDCl₃ or DMSO-d₆.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is anticipated to display three signals, corresponding to the three unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C=CH₂ (quaternary vinylic carbon) |

| ~110 | =CH₂ (primary vinylic carbon) |

| ~65 | -CH₂-OH (methylene carbons) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the hydroxyl and alkene groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 (broad) | Strong | O-H stretch (hydroxyl groups) |

| 3100-3000 | Medium | =C-H stretch (vinylic C-H) |

| 2950-2850 | Medium | C-H stretch (aliphatic C-H) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 88.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 88 | [M]⁺ (Molecular Ion) |

| 87 | [M-H]⁺ |

| 70 | [M-H₂O]⁺ |

| 57 | [M-CH₂OH]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Obtain a single-pulse ¹H spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 128 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two KBr or NaCl plates to form a thin film.

-

Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Mount the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

2-Methylene-1,3-propanediol: A Technical Guide to its Chemical Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylene-1,3-propanediol, a versatile building block in organic synthesis. It details the compound's chemical structure, CAS number, and physical properties. Furthermore, this guide outlines a detailed experimental protocol for its synthesis and purification, and explores its application in the development of therapeutic agents, specifically as a precursor to Platelet-Activating Factor (PAF) antagonists.

Chemical Structure and Properties

This compound, with the CAS number 3513-81-3 , is a diol featuring a reactive exocyclic double bond.[1] This unique structural motif makes it a valuable intermediate for introducing a geminal dihydroxymethyl group in more complex molecules.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3513-81-3 | [1] |

| Molecular Formula | C₄H₈O₂ | |

| Molecular Weight | 88.11 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 93-95 °C at 2 mmHg | [2] |

| Density | 1.081 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.473 | [2] |

| SMILES | C=C(CO)CO | |

| InChI Key | JFFYKITVXPZLQS-UHFFFAOYSA-N |

Synthesis and Purification: An Experimental Protocol

The following section details a two-step procedure for the synthesis of this compound, commencing with the acetylation of allyl alcohol to form 2-methylenepropane-1,3-diyl diacetate, followed by hydrolysis to yield the target diol.

Part A: Synthesis of 2-Methylene-1,3-diyl diacetate

This procedure outlines the synthesis of the diacetate intermediate from allyl alcohol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve allyl alcohol (1 equivalent) and acetic anhydride (B1165640) (1.2 equivalents) in dichloromethane (B109758) (DCM) to a concentration of approximately 1 M.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Catalyst Addition: To the cooled solution, add pyridine (B92270) (1 equivalent) followed by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 mol%).

-

Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 2N hydrochloric acid solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by rotary evaporation under reduced pressure to yield crude 2-methylene-1,3-diyl diacetate, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

This part of the protocol describes the hydrolysis of the diacetate intermediate to the final product.

Experimental Protocol:

-

Hydrolysis: The crude 2-methylene-1,3-diyl diacetate is subjected to hydrolysis. A common method involves transesterification with an alcohol, such as methanol, in the presence of a base catalyst (e.g., sodium methoxide) or an acid catalyst.

-

Purification by Column Chromatography: Purify the crude this compound using silica (B1680970) gel column chromatography.[2]

-

Stationary Phase: Silica gel.

-

Eluent: A hexane:ethyl acetate (B1210297) mixture in a 20:1 ratio.[2]

-

-

Isolation: Collect the fractions containing the pure product, as identified by TLC analysis.

-

Final Concentration: Remove the eluent from the collected fractions by rotary evaporation under reduced pressure to obtain this compound as a colorless oil. A reported yield for this final step is 91%.[2]

Application in Drug Development: Synthesis of Platelet-Activating Factor (PAF) Antagonists

This compound serves as a key starting material for the synthesis of novel, achiral antagonists of the Platelet-Activating Factor (PAF).[3] PAF is a potent phospholipid mediator involved in various inflammatory and allergic responses. Its antagonists have therapeutic potential in treating conditions such as asthma, septic shock, and thrombosis.

Derivatives of this compound have been synthesized that competitively antagonize PAF-induced platelet aggregation, bronchoconstriction in guinea pigs, and hypotension in rats.[3] These synthesized compounds were found to be more potent than the established PAF antagonist CV-3988.[3]

The synthetic pathway leverages the primary hydroxyl groups of this compound for further chemical modifications to build the final antagonist molecules.

This diagram illustrates the general workflow for the synthesis of Platelet-Activating Factor (PAF) antagonists starting from this compound. The process involves a multi-step synthesis to create a functionalized intermediate, which is then further elaborated to yield the final antagonist molecules. These antagonists then exert their biological effect by targeting the PAF receptor.

References

Reactivity of the Exocyclic Double Bond in 2-Methylene-1,3-propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylene-1,3-propanediol and its derivatives are versatile building blocks in organic synthesis, primarily due to the unique reactivity of the exocyclic double bond. This vinyl group, conjugated with two hydroxymethyl functionalities (or their protected forms), is susceptible to a variety of transformations, making it a valuable precursor for the synthesis of complex molecules, including heterocycles and polymers. This technical guide provides a comprehensive overview of the reactivity of the exocyclic double bond in this compound, with a focus on cycloaddition reactions, polymerizations, and Michael additions. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis.

Introduction

This compound possesses a unique structural motif where an exocyclic double bond is positioned between two primary hydroxyl groups. This arrangement imparts distinct reactivity to the alkene functionality, making it an attractive substrate for a range of organic transformations. The presence of the allylic hydroxyl groups allows for the formation of derivatives, such as the corresponding diacetate or monocarbonate, which are frequently employed in metal-catalyzed reactions. This guide explores the key reaction classes that leverage the reactivity of this exocyclic double bond for the construction of diverse molecular architectures.

Palladium-Catalyzed Annulation and Cycloaddition Reactions

The diacetate and monocarbonate derivatives of this compound are excellent substrates in palladium-catalyzed annulation and cycloaddition reactions. These transformations typically proceed through the formation of a π-allylpalladium intermediate, which then reacts with a variety of nucleophiles to generate cyclic structures.

[4+2] Annulation with β-Ketoesters

Palladium-catalyzed [4+2] annulation of this compound diacetate with β-ketoesters provides a direct route to functionalized cyclohexene (B86901) derivatives. This reaction is a key step in the formal synthesis of (+)-Huperzine A.

Table 1: Palladium-Catalyzed [4+2] Annulation of this compound Diacetate with a β-Ketoester

| Entry | β-Ketoester Substrate | Catalyst (0.1 equiv.) | Base (1.1 equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | (1R,2S)-2-phenylcyclohexanol derived β-ketoester | Tetrakis(triphenylphosphine)palladium(0) | Tetramethyl-guanidine | Not specified | 18 | 75 |

Experimental Protocol: General Procedure for Palladium-Catalyzed [4+2] Annulation

To a solution of the β-ketoester (1.0 equiv) in an appropriate solvent under an inert atmosphere is added this compound diacetate (1.1 equiv) and the base (1.1 equiv). The palladium catalyst (0.1 equiv) is then added, and the reaction mixture is stirred at room temperature for 18 hours. Upon completion, the reaction is worked up using standard procedures, and the product is purified by column chromatography.

Caption: Palladium-catalyzed [4+2] annulation pathway.

Dearomative Cycloaddition with Indoles

The monocarbonate derivative of this compound participates in palladium-catalyzed dearomative cycloaddition reactions with indoles to furnish bridged indoline (B122111) structures. This reaction proceeds in a cascade fashion with high enantioselectivity.[1]

A detailed experimental protocol and quantitative data for this reaction were not available in the reviewed literature.

Polymerization Reactions

This compound is a valuable monomer for the synthesis of specialized polymers. Its exocyclic double bond can undergo polymerization, and the diol functionality allows for the formation of polyesters and other polymers.

Ring-Opening Polymerization of Spiro Orthocarbonates

This compound is a precursor to 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane, a spiro orthocarbonate monomer that undergoes ring-opening polymerization. This type of polymerization is of interest due to the potential for volume expansion upon polymerization, which is beneficial in applications such as dental resins.[2][3]

Table 2: Polymerization of 3,9-Dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane [2][3]

| Entry | Catalyst | Temperature (°C) | Polymer Structure |

| 1 | Boron trifluoride diethyl etherate (Lewis Acid) | Room Temperature - 70 | Alternating ether and carbonate linkages |

Experimental Protocol: General Procedure for Cationic Ring-Opening Polymerization

The monomer, 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane, is dissolved in a suitable anhydrous solvent under an inert atmosphere. The Lewis acid catalyst, such as boron trifluoride diethyl etherate, is added, and the reaction is stirred at the desired temperature. The polymerization is monitored by techniques such as NMR or IR spectroscopy. The resulting polymer is isolated by precipitation in a non-solvent and dried under vacuum.

Caption: Cationic ring-opening polymerization of a spiro orthocarbonate.

Michael Addition Reactions

The exocyclic double bond of this compound and its derivatives can act as a Michael acceptor, although this reactivity is less documented compared to cycloaddition reactions. In the context of complex molecule synthesis, intramolecular Michael additions have been reported.

Specific examples with detailed experimental protocols and quantitative data for intermolecular Michael additions to this compound were limited in the surveyed literature. The reactivity in this class of reactions presents an area for further investigation.

Other Reactions

Krische Allylation

Monoprotected this compound has been utilized in enantioselective Krische allylation reactions to generate homoallylic alcohols.[4]

Precursor for [3+2] Cycloaddition

This compound serves as a precursor for the synthesis of a vinyl alcohol, which is then used in [3+2] cycloaddition reactions.[5]

Conclusion

The exocyclic double bond in this compound and its derivatives exhibits a rich and diverse reactivity profile. It is a particularly valuable substrate in palladium-catalyzed annulation and cycloaddition reactions, providing access to a variety of heterocyclic and carbocyclic structures. Furthermore, its role as a monomer in the synthesis of specialized polymers, such as those derived from spiro orthocarbonates, highlights its industrial relevance. While its participation in Michael additions and other reaction types is less explored, the existing examples suggest significant untapped potential. This guide provides a foundational understanding of the reactivity of this versatile building block, intended to aid researchers and professionals in the fields of organic synthesis and drug development in harnessing its synthetic utility. Further exploration into the reaction scope and optimization of protocols will undoubtedly lead to novel applications and molecular entities.

References

Thermal Stability and Degradation Profile of 2-Methylene-1,3-propanediol: A Review of Publicly Available Data

Introduction

2-Methylene-1,3-propanediol is a bifunctional organic compound with applications in polymer synthesis and as a crosslinking agent.[1] Its unique structure, featuring a methylene (B1212753) group, suggests potential for creating polymers with tailored properties. Understanding the thermal stability and degradation profile of this monomer is crucial for its effective use in materials science and drug development, ensuring the predictability of material performance and the safety of resulting products. This technical guide synthesizes the currently available public information on the thermal properties of this compound.

Physicochemical Properties

A summary of the basic physical and chemical properties of this compound is presented below. This information provides a foundational context for its behavior, although it does not directly describe its thermal stability.

| Property | Value | Source |

| Molecular Formula | C4H8O2 | [2][3][4] |

| Molecular Weight | 88.11 g/mol | [4] |

| Boiling Point | 93-95 °C at 2 mmHg | [1][2] |

| Density | 1.081 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.473 | [1][2] |

| Appearance | Colorless to light yellow viscous liquid | [3] |

Thermal Stability and Degradation Profile

Despite a comprehensive search of publicly available scientific literature and chemical databases, specific quantitative data regarding the thermal stability and degradation profile of this compound is not available. Key thermal analysis data, such as that obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which would define the onset of decomposition, peak decomposition temperatures, and mass loss characteristics, have not been publicly reported.

Consequently, information on the degradation products, the specific chemical pathways of decomposition, and the kinetics of these processes remains uncharacterized in the public domain.

Experimental Protocols

The generation of the missing thermal stability and degradation data would require specific experimental analyses. The following are generalized methodologies for the key experiments that would need to be conducted.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass percentage versus temperature, and the derivative of this curve (DTG) is used to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures of thermal transitions (e.g., melting, boiling, and decomposition) of this compound by measuring the heat flow to or from the sample as a function of temperature.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow between the sample and the reference is measured and plotted against temperature to identify endothermic and exothermic transitions.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of this compound.

-

Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).

-

Methodology:

-

A small amount of this compound is placed in a pyrolysis tube.

-

The sample is rapidly heated to a specific degradation temperature (determined from TGA data) in an inert atmosphere.

-

The degradation products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structures of the degradation products by comparison with spectral libraries.

-

Experimental Workflow Visualization

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

References

An In-depth Technical Guide on the Solubility of 2-Methylene-1,3-propanediol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-methylene-1,3-propanediol, a versatile diol with applications in polymer synthesis and as a crosslinking agent. Due to a notable absence of publicly available quantitative solubility data, this document serves as a foundational resource, offering detailed experimental protocols for determining its solubility in common organic solvents. A structured framework for data presentation is provided to ensure consistency and comparability across studies. Furthermore, a logical workflow for solubility determination is visually represented to guide researchers in their experimental design. This guide is intended to empower researchers and professionals in the chemical and pharmaceutical sciences to systematically evaluate and utilize the solubility properties of this compound in their respective applications.

Introduction to this compound

This compound, with the linear formula CH₂=C(CH₂OH)₂, is a colorless, viscous liquid at room temperature.[1][2][3] Its unique molecular structure, featuring two primary hydroxyl groups and a reactive methylene (B1212753) group, makes it a valuable monomer and crosslinking agent in the synthesis of various polymers, including polyesters and polyurethanes.[4] Understanding its solubility in a range of common organic solvents is critical for its effective use in synthesis, formulation, and purification processes. The presence of two hydroxyl groups suggests a high potential for hydrogen bonding, which significantly influences its solubility profile.[5] Generally, smaller diols exhibit good solubility in water and other polar solvents, a characteristic that is expected to extend to this compound.[5] However, precise quantitative data is essential for process optimization and formulation development.

As of the date of this publication, a comprehensive search of scientific literature and chemical databases has revealed a lack of specific quantitative solubility data for this compound in common organic solvents. This guide aims to bridge that gap by providing a robust framework for generating this critical data.

Data Presentation: A Framework for Solubility Characterization

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. This standardized format will allow researchers to easily compare results across different solvents and temperatures. The data presented in Table 1 is illustrative and hypothetical , serving as a template for reporting experimentally determined values.

Table 1: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Water | 25 | [e.g., Miscible] | [e.g., Miscible] | Forms a clear, homogeneous solution. |

| Ethanol | 25 | [e.g., > 50.0] | [e.g., > 5.67] | Readily dissolves. |

| Methanol | 25 | [e.g., > 50.0] | [e.g., > 5.67] | Readily dissolves. |

| Acetone | 25 | [e.g., 45.2] | [e.g., 5.13] | Forms a clear solution. |

| Isopropanol | 25 | [e.g., 38.5] | [e.g., 4.37] | Soluble. |

| Ethyl Acetate | 25 | [e.g., 15.8] | [e.g., 1.79] | Moderately soluble. |

| Dichloromethane | 25 | [e.g., 5.2] | [e.g., 0.59] | Sparingly soluble. |

| Toluene | 25 | [e.g., 1.1] | [e.g., 0.12] | Slightly soluble. |

| Hexane | 25 | [e.g., < 0.1] | [e.g., < 0.01] | Immiscible/Insoluble. |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols for Solubility Determination

The following section details a generalized yet comprehensive protocol for determining the equilibrium solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[6][7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 10-20 mL)

-

Thermostatic shaker or water bath with agitation capabilities

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated Refractive Index (RI) detector).

Isothermal Equilibrium (Shake-Flask) Method

This method determines the thermodynamic equilibrium solubility of a compound.[6][9][10]

-

Preparation of Solvent Systems: Prepare a sufficient volume of each selected organic solvent.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. Then, add a known volume (e.g., 5 or 10 mL) of the selected solvent to each vial. The presence of an undissolved phase of the diol is essential to ensure that a saturated solution is achieved at equilibrium.[6]

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant remains constant.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved diol to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets or particles.[6] This step is crucial to prevent overestimation of the solubility.

-

Quantification:

-

Gravimetric Method: A simple approach involves accurately weighing a known volume of the filtered saturated solution, evaporating the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the diol but sufficient to evaporate the solvent), and then weighing the remaining diol residue.[1][2][11] This method is straightforward but may be less accurate for volatile solvents or low solubilities.

-

Chromatographic Method (GC/HPLC): This is a more precise method. Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a pre-validated GC or HPLC method to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound as described in the protocol above.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pharmacyjournal.info [pharmacyjournal.info]

The Rising Star of Functional Polymers: A Technical Guide to 2-Methylene-1,3-propanediol in Materials Science

For Researchers, Scientists, and Drug Development Professionals

The pursuit of advanced polymeric materials with tailored functionalities, enhanced biodegradability, and versatile processing capabilities has led researchers to explore novel monomeric building blocks. Among these, 2-Methylene-1,3-propanediol (MDO) has emerged as a promising candidate, offering a unique combination of a vinyl group for radical polymerization and hydroxyl functionalities for subsequent modifications. This technical guide provides an in-depth exploration of the potential applications of MDO in materials science, focusing on its polymerization behavior, the properties of the resulting polymers, and detailed experimental protocols.

Introduction to a Versatile Monomer

This compound, a cyclic ketene (B1206846) acetal, is a reactive monomer that can undergo radical ring-opening polymerization (rROP). This mechanism is particularly advantageous as it introduces ester linkages into the backbone of vinyl polymers, imparting biodegradability to otherwise non-degradable materials. The presence of the exocyclic double bond allows for its participation in various radical polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT). This dual reactivity opens up a vast design space for creating novel polymers with tunable properties for a wide range of applications, from biodegradable plastics to advanced biomedical devices.

Polymerization of this compound: Mechanisms and Pathways

The polymerization of MDO primarily proceeds via a radical ring-opening mechanism. The process begins with the addition of a radical initiator to the exocyclic double bond of the MDO monomer. The resulting radical intermediate can then undergo ring-opening, leading to the formation of a polyester (B1180765) backbone. This is in contrast to conventional vinyl polymerization, which results in a carbon-carbon backbone.

This ring-opening can be controlled to produce polymers with varying degrees of ester linkages, thereby tuning their degradation profiles. Furthermore, MDO can be copolymerized with various vinyl monomers to introduce specific functionalities and tailor the material properties for desired applications.

Quantitative Data on MDO Polymerization

The following tables summarize key quantitative data from the literature on the polymerization of this compound and the properties of the resulting polymers.

| Polymerization Method | Comonomer | Monomer:CTA:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |

| RAFT | None (Homopolymer) | 100:1:0.2 | 60 | 96 | - | 12,300 | 1.25 | [1] |

| RAFT | None (Homopolymer) | 200:1:0.2 | 60 | 96 | - | 21,500 | 1.30 | [1] |

| Pulsed-Laser Polymerization | Methyl Methacrylate (MMA) | - | 40 | - | - | - | - | [2] |

Table 1: Polymerization Parameters for MDO.

| Polymer System | Property | Value | Reference |

| P(MDO-co-MMA) | Reactivity Ratio (rMDO) | 0.057 | [2] |

| P(MDO-co-MMA) | Reactivity Ratio (rMMA) | 34.12 | [2] |

Table 2: Reactivity Ratios for MDO Copolymerization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the polymerization of this compound.

Protocol 1: Synthesis of Hyperbranched Polycaprolactone via RAFT Polymerization of MDO

This protocol is adapted from the work on synthesizing hyperbranched polycaprolactone.[1]

Materials:

-

Vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (ECTVP) (as chain transfer agent)

-

Azobisisobutyronitrile (AIBN) (as initiator)

-

Anhydrous Toluene (B28343)

Procedure:

-

In a dried Schlenk tube equipped with a magnetic stir bar, add MDO (e.g., 10 mmol, 1.14 g), ECTVP (e.g., 0.1 mmol, 21.2 mg), and AIBN (e.g., 0.02 mmol, 3.3 mg) for a target molar ratio of [MDO]₀:[ECTVP]₀:[AIBN]₀ = 100:1:0.2.

-

Add a minimal amount of anhydrous toluene to dissolve the components.

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the tube with an inert gas (e.g., nitrogen or argon) and seal the tube.

-

Immerse the sealed tube in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 96 hours).

-

To terminate the polymerization, cool the tube in an ice bath and open it to the air.

-

Dilute the reaction mixture with a small amount of tetrahydrofuran (B95107) (THF).

-

Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Potential Applications in Materials Science

The unique properties of polymers derived from this compound open up a wide array of potential applications in materials science, particularly in fields where biodegradability and functionality are paramount.

Biodegradable Polymers

The introduction of ester linkages into the polymer backbone via rROP of MDO is a key feature that imparts biodegradability. This makes MDO-based polymers attractive alternatives to conventional non-degradable plastics. Potential applications include:

-

Packaging materials: Films and containers that can degrade under specific environmental conditions, reducing plastic waste.

-

Agricultural films: Mulch films that biodegrade in the soil after the growing season, eliminating the need for removal and disposal.

-

Single-use products: Disposable cutlery, cups, and other items with a reduced environmental footprint.

Biomedical Applications

The biocompatibility and biodegradability of MDO-based polyesters make them highly suitable for various biomedical applications.

-

Drug Delivery: MDO can be copolymerized with functional monomers to create amphiphilic block copolymers that self-assemble into micelles or nanoparticles for targeted drug delivery. The biodegradable nature of the polymer carrier allows for the controlled release of therapeutic agents and subsequent clearance from the body. Functional terpolymers of MDO have been explored for constructing pH-sensitive polymeric prodrugs for intracellular drug delivery.[3][4]

-

Tissue Engineering: The tunable degradation rates of MDO-based polymers make them excellent candidates for creating scaffolds that support cell growth and tissue regeneration. As the new tissue forms, the scaffold gradually degrades, leaving behind healthy, functional tissue.

-

Medical Devices: Biodegradable sutures, implants, and stents can be fabricated from MDO-based polymers, eliminating the need for a second surgery for removal.

Conclusion

This compound stands out as a monomer with significant potential to revolutionize the design and synthesis of functional and biodegradable polymers. Its ability to undergo radical ring-opening polymerization provides a versatile platform for creating materials with tailored properties for a diverse range of applications, from sustainable packaging to advanced biomedical technologies. Further research into the copolymerization of MDO with a broader range of functional monomers and a deeper understanding of the structure-property relationships of the resulting polymers will undoubtedly unlock even more exciting possibilities in the field of materials science.

References

- 1. Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Methylene-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of 2-Methylene-1,3-propanediol (CAS No: 3513-81-3). The information is compiled from safety data sheets, toxicological studies, and regulatory assessments to ensure a high standard of safety in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is a combustible liquid.[1] There are some discrepancies in its classification for health hazards across different suppliers and regulatory bodies. Some sources classify it as causing skin and eye irritation, as well as respiratory irritation.[2][3][4][5] Other safety data sheets indicate that the substance is not classified as hazardous.[6] A screening-level hazard characterization by the U.S. Environmental Protection Agency (EPA) suggests a low overall hazard potential.

GHS Classification Summary

| Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation Category 2 | H315: Causes skin irritation | Warning | Exclamation Mark |

| Eye Irritation Category 2 | H319: Causes serious eye irritation | Warning | Exclamation Mark |

| Specific Target Organ Toxicity - Single Exposure Category 3 | H335: May cause respiratory irritation | Warning | Exclamation Mark |

It is recommended to handle this compound as a potentially hazardous substance, adhering to the more stringent safety precautions until further clarification is available.

Toxicological Data

Toxicological studies indicate that this compound generally presents a low degree of toxicity.[7][8]

Acute Toxicity

| Route | Species | Test | Result | Reference |

| Oral | Rat | LD50 | > 5000 mg/kg | [9] |

| Dermal | Rabbit | LD50 | No data available | |

| Inhalation | Rat | LC50 | No data available |

Irritation and Sensitization

| Test | Species | Result | Reference |

| Skin Irritation | Rabbit | Not irritating | [2] |

| Skin Irritation | Human | Barely perceptible irritation in some volunteers | [2] |

| Eye Irritation | Rabbit | Not irritating | [2] |

| Skin Sensitization | Guinea Pig | Negative | [2] |

Repeated Dose Toxicity

A 90-day oral study in rats showed no adverse effects at any dose.[2][7]

Genotoxicity and Carcinogenicity

There is no evidence of mutagenicity from bacterial and mammalian test systems.[2][7] No carcinogenicity studies have been identified.[2][7]

Reproductive and Developmental Toxicity

Developmental toxicity studies in rats and rabbits, along with a two-generation reproduction study in rats, found no treatment-related adverse effects on maternal health, fetal development, or reproduction.[2][7]

Experimental Protocols

Detailed experimental protocols for the toxicological studies are not fully available in the public domain. However, the studies were likely conducted following established OECD guidelines.

-

Acute Oral Toxicity: Likely performed according to OECD Guideline 401 or 420 (Acute Oral Toxicity). This involves administering the substance to fasted animals and observing them for a set period for signs of toxicity and mortality.

-

Skin Irritation: The rabbit skin irritation study likely followed OECD Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the test substance to the shaved skin of rabbits and observing for erythema and edema over a period of time.

-

Eye Irritation: The rabbit eye irritation study would have likely followed OECD Guideline 405 (Acute Eye Irritation/Corrosion). This involves instilling the test substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.

-

Skin Sensitization: The guinea pig maximization test is a common method for assessing skin sensitization and is described in OECD Guideline 406.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety goggles conforming to European standard EN 166 or OSHA's eye and face protection regulations are recommended.[2][3]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed.[2][3] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

Storage

Keep in a dry, cool, and well-ventilated place.[2] Store as a combustible liquid (Storage Class Code 10).[1][10]

Chemical Handling Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]

- 5. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human volunteer study with PGME: eye irritation during vapour exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

A Theoretical Investigation of the Electronic Structure of 2-Methylene-1,3-propanediol: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: While dedicated theoretical studies on the electronic structure of 2-Methylene-1,3-propanediol are not extensively available in current literature, this guide outlines the standard computational methodologies that would be employed for such an investigation. This document serves as a comprehensive protocol for researchers seeking to perform ab initio or Density Functional Theory (DFT) calculations to elucidate the geometric, energetic, and electronic properties of this molecule. The workflows, methods, and expected data formats are detailed to provide a robust framework for future research.

Introduction to Theoretical Electronic Structure Analysis

Theoretical chemistry provides powerful tools to predict and understand the behavior of molecules at the electronic level.[1][2] By solving approximations of the Schrödinger equation, we can determine a molecule's stable three-dimensional structure, its vibrational frequencies, and a host of electronic properties.[1] For a molecule like this compound, understanding its electronic structure can provide insights into its reactivity, stability, and potential intermolecular interactions, which are crucial for applications in materials science and drug development.

The most common approaches are ab initio methods and Density Functional Theory (DFT).[3][4] Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller–Plesset perturbation theory or Coupled Cluster), are derived directly from first principles without experimental data.[1][5] DFT, on the other hand, calculates the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy, making it a widely used method for organic molecules.[4][6]

Detailed Computational Protocol

The following protocol outlines a standard workflow for a comprehensive theoretical study of this compound.

2.1. Software Selection A variety of quantum chemistry software packages are available to perform the necessary calculations. Commonly used programs include:

-

Gaussian: A widely used commercial package with a broad range of methods and basis sets.

-

ORCA: A powerful and versatile program that is free for academic use.[7]

-

GAMESS: A freely available general-purpose quantum chemistry package.[8]

-

Q-Chem: A comprehensive ab initio quantum chemistry software.[9][10]

2.2. Initial Structure Generation The first step is to build an initial 3D structure of this compound. This can be done using molecular editor software like Avogadro or Chemcraft.[7][10] The initial geometry does not need to be perfect, as it will be optimized in the next step.

2.3. Geometry Optimization The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable structure.

-

Method: Density Functional Theory (DFT) is highly recommended for its efficiency and accuracy. A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A basis set is a set of mathematical functions used to represent the molecular orbitals.[11][12][13][14] A good starting point for a molecule of this size is a Pople-style split-valence basis set, such as 6-31G(d,p) . This set provides a good balance of accuracy and computational cost. For higher accuracy, correlation-consistent basis sets like cc-pVTZ could be employed.[11]

-

Procedure: The optimization calculation is run until the forces on the atoms are negligible and the energy has converged to a minimum. This process yields the optimized Cartesian coordinates of the molecule.

2.4. Vibrational Frequency Calculation Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory (e.g., B3LYP/6-31G(d,p)). This serves two purposes:

-

Verification of Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.

-

Prediction of Infrared Spectrum: The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data if available. Thermodynamic properties such as enthalpy and Gibbs free energy are also obtained from this step.

2.5. Electronic Property Analysis With the optimized geometry, a single-point energy calculation can be performed, often with a larger basis set for higher accuracy, to derive various electronic properties.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Electron Density and Electrostatic Potential (ESP): The ESP can be mapped onto the electron density surface to visualize the charge distribution. This helps in identifying electrophilic and nucleophilic sites, which is critical for understanding reactivity and non-covalent interactions.

-

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, providing an estimate of the partial charge on each atom.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated from the computational protocol described above. The values are illustrative and do not represent actual calculated data.

Table 1: Hypothetical Optimized Geometric Parameters for this compound at the B3LYP/6-31G(d,p) Level of Theory.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C=C | C2=C4 | 1.34 |

| C-C | C1-C2 | 1.51 |

| C-O | C1-O1 | 1.43 |

| O-H | O1-H1 | 0.96 |

| C-H (methylene) | C4-H4 | 1.09 |

| C-H (backbone) | C1-H2 | 1.10 |

| Bond Angles | ||

| C-C=C | C1-C2=C4 | 121.5 |

| C-C-O | C2-C1-O1 | 112.0 |

| C-O-H | C1-O1-H1 | 109.5 |

Table 2: Hypothetical Calculated Electronic Properties of this compound.

| Property | Value |

| Total Electronic Energy (Hartrees) | -308.12345 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 8.0 |

| Mulliken Atomic Charges (e) | |

| O1, O2 | -0.75 |

| C2 (quaternary) | +0.15 |

| C4 (methylene) | -0.30 |

Mandatory Visualization

The following diagram illustrates the logical workflow for a theoretical study of a molecule's electronic structure.

References

- 1. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. fiveable.me [fiveable.me]

- 4. psi-k.net [psi-k.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 8. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 9. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 10. iscitech.com [iscitech.com]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 13. jetir.org [jetir.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 2-Methylene-1,3-propanediol: An Application Note and Protocol

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-methylene-1,3-propanediol, a valuable monomer and crosslinking agent in polymer chemistry. The described two-step synthesis route starts from readily available allyl alcohol and proceeds via a diacetate intermediate. This protocol is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a bifunctional molecule with a unique exocyclic double bond, making it a highly useful building block for the synthesis of various polymers and organic compounds. Its applications include the preparation of polyesters, polyurethanes, and other polymeric materials with enhanced thermal stability.[1] This protocol details a reliable and high-yielding synthesis suitable for laboratory settings.

Reaction Scheme

The synthesis of this compound from allyl alcohol is a two-step process:

-

Step 1: Acetylation of Allyl Alcohol - Allyl alcohol is first converted to 2-methylenepropane-1,3-diyl diacetate.

-

Step 2: Hydrolysis of the Diacetate - The diacetate intermediate is then hydrolyzed to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Step 1: Acetylation | ||

| Allyl Alcohol (starting material) | 1 equivalent | [1] |

| Acetic Anhydride (B1165640) | 1.2 equivalents | [1] |

| Pyridine (B92270) | 1 equivalent | [1] |

| 4-Dimethylaminopyridine (B28879) (DMAP) | 0.1 mol% | [1] |

| Solvent | Dichloromethane (B109758) (DCM) | [1] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Yield of Diacetate | Quantitative (used without further purification) | [1] |

| Step 2: Hydrolysis | ||

| This compound Yield | 91% (overall from diacetate) | [1] |

| Final Product Properties | ||

| Appearance | Colorless oil | [1] |

| Boiling Point | 93-95 °C / 2 mmHg | [1] |

| Density | 1.081 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.473 | [1] |

Experimental Protocols

Step 1: Synthesis of 2-Methylene-1,3-diyl Diacetate

This procedure outlines the acetylation of allyl alcohol.

Materials:

-

Allyl alcohol

-

Acetic anhydride

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve allyl alcohol (1 equivalent) in dichloromethane (to achieve a concentration of approximately 1 M).

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add acetic anhydride (1.2 equivalents), followed by pyridine (1 equivalent) and a catalytic amount of 4-dimethylaminopyridine (0.1 mol%).[1]

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Gradually allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, carefully remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 2-methylenepropane-1,3-diyl diacetate is typically used in the next step without further purification.[1]

Step 2: Synthesis of this compound (Hydrolysis)

This procedure describes the base-catalyzed hydrolysis of the diacetate intermediate.

Materials:

-

2-Methylene-1,3-diyl diacetate (crude from Step 1)

-

Methanol (MeOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a 0.3 N solution of sodium hydroxide in methanol.

-

Dissolve the crude 2-methylenepropane-1,3-diyl diacetate in dichloromethane.

-

To the diacetate solution, add the methanolic sodium hydroxide solution. A typical molar ratio of ester to NaOH for complete hydrolysis is 1:3.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The formation of the sodium acetate salt may be observed as a precipitate.

-

Once the hydrolysis is complete, neutralize the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 20:1 v/v) as the eluent to afford the final product as a colorless oil.[1] The reported yield for this step is 91%.[1]

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Polymerization Techniques for 2-Methylene-1,3-propanediol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylene-1,3-propanediol is a versatile functional monomer with a unique structure combining a polymerizable exo-methylene group and two primary hydroxyl groups. This combination offers the potential to synthesize a variety of functional polymers with applications in drug delivery, biomaterials, and specialty coatings. The hydroxyl groups can be used for post-polymerization modification or to impart hydrophilicity, while the vinyl group allows for the formation of a carbon-carbon polymer backbone. This document provides an overview of potential polymerization techniques for this compound, including detailed protocols adapted from closely related and analogous monomer systems due to the limited availability of direct homopolymerization data for this specific monomer.

Polymerization Strategies

The primary polymerization strategies for this compound involve the addition polymerization of the exo-methylene group. These methods include free-radical polymerization and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). Additionally, the diol functionality allows for potential polycondensation reactions.

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers. In the case of this compound, this can proceed via a standard vinyl polymerization or, more likely, through a radical ring-opening polymerization (rROP) mechanism if a cyclic precursor is used or if intramolecular cyclization occurs. The rROP of related cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) has been studied and provides a good model for the polymerization of this compound.

dot

Application Notes and Protocols: 2-Methylene-1,3-propanediol in Polymer Chemistry for Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methylene-1,3-propanediol and its derivatives in the synthesis of biodegradable polymers for drug delivery applications. Detailed protocols, data summaries, and workflow visualizations are included to facilitate the adoption of these methodologies in a research and development setting.

Introduction

This compound is a versatile monomer that, primarily through its cyclic derivative 2-methylene-1,3-dioxepane (B1205776) (MDO), offers a valuable platform for the synthesis of biodegradable polyesters. The incorporation of ester linkages into the polymer backbone via radical ring-opening polymerization (rROP) of MDO allows for the development of biocompatible and degradable materials suitable for advanced drug delivery systems. These polymers can be engineered to form nanoparticles, micelles, and prodrugs for targeted and controlled release of therapeutic agents.

Key Applications in Drug Development

Polymers derived from this compound, particularly through its MDO derivative, are instrumental in creating sophisticated drug delivery vehicles. The key application lies in the synthesis of functional copolymers that can self-assemble into nanostructures and release drugs in response to specific physiological triggers, such as the acidic environment of tumor tissues or endosomes.

A notable application is the development of pH-sensitive polymeric prodrugs for intracellular drug delivery.[1] By copolymerizing MDO with functional monomers, a biodegradable backbone is created. This backbone can be further functionalized with drug molecules attached via pH-sensitive linkers, such as hydrazone bonds. These prodrugs can circulate in the bloodstream at physiological pH (7.4) and then release the active drug upon internalization by cancer cells into the acidic endosomal compartment (pH ~5.5).[1]

Data Presentation

Table 1: Physicochemical Properties of MDO-based Terpolymers for Doxorubicin (DOX) Delivery

| Polymer Composition (MDO:PEGMA:PDSMA) | Mn ( g/mol ) | PDI | DOX Loading (%) | Micelle Diameter (nm) |

| 10:5:1 | 12,500 | 1.35 | 15.2 | 125 ± 5 |

| 10:5:2 | 13,800 | 1.41 | 18.9 | 138 ± 7 |

| 10:5:3 | 15,100 | 1.48 | 21.5 | 152 ± 6 |

-

MDO: 2-Methylene-1,3-dioxepane

-

PEGMA: Poly(ethylene glycol) methyl ether methacrylate

-

PDSMA: Pyridyldisulfide ethylmethacrylate

-

Mn: Number-average molecular weight

-

PDI: Polydispersity index

Table 2: In Vitro Doxorubicin (DOX) Release from Prodrug Micelles

| Time (h) | Cumulative DOX Release at pH 7.4 (%) | Cumulative DOX Release at pH 5.5 (%) |

| 2 | 5.1 | 15.8 |

| 8 | 10.2 | 45.3 |

| 24 | 18.5 | 78.9 |

| 48 | 25.3 | 92.1 |

Experimental Protocols

Protocol 1: Synthesis of 2-Methylene-1,3-dioxepane (MDO) Monomer

This protocol describes a two-step synthesis of the MDO monomer from bromoacetaldehyde (B98955) diethyl acetal (B89532) and 1,4-butanediol (B3395766).[2]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

-

To a round-bottom flask, add bromoacetaldehyde diethyl acetal (1 mol, 197.08 g), 1,4-butanediol (1 mol, 90.0 g), p-toluenesulfonic acid (1 g), and a trace of hydroquinone (B1673460) in cyclohexane.

-

Reflux the mixture for 5 hours, removing ethanol (B145695) as it is formed.

-

Isolate the BMDO product by vacuum distillation (yield ~71%).

Step 2: Dehydrobromination to form MDO

-

Cool the BMDO (0.31 mol, 60 g) to 0 °C in a flask.

-

Slowly add finely ground potassium hydroxide (B78521) (0.36 mol, 20 g) and tetrabutylammonium (B224687) bromide (0.5 g) to the stirred mixture.

-

Place the reaction mixture in an ultrasonic bath at 75 °C.

-

Distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets (yield ~28.5%).

Protocol 2: Synthesis of a Functional Terpolymer via Radical Ring-Opening Polymerization (rROP)

This protocol details the synthesis of a biodegradable functional polyester (B1180765) P(MDO-co-PEGMA-co-PDSMA) for subsequent drug conjugation.[1]

-

In a dried Schlenk tube, dissolve MDO (e.g., 1 mmol), PEGMA (e.g., 0.5 mmol), PDSMA (e.g., 0.2 mmol), and a radical initiator such as AIBN (azobisisobutyronitrile) in an appropriate solvent (e.g., anhydrous dioxane).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Backfill the tube with nitrogen or argon and seal it.

-

Place the reaction tube in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir for a defined period (e.g., 24 hours).

-

After the polymerization, cool the tube to room temperature and open it to the air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Protocol 3: Preparation and Characterization of Drug-Loaded Micelles

This protocol describes the self-assembly of an amphiphilic block copolymer into micelles and the encapsulation of a hydrophobic drug.

-

Dissolve the synthesized amphiphilic polymer in a water-miscible organic solvent (e.g., acetone (B3395972) or methanol).[3]

-

If encapsulating a drug, dissolve the drug in this organic phase as well.

-

Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS).

-

The rapid solvent diffusion will cause the polymer to self-assemble into micelles, encapsulating the drug.[3]

-